molecular formula C25H20O6S B3634606 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

Cat. No.: B3634606
M. Wt: 448.5 g/mol
InChI Key: BSHQRLRHLYMZIB-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule integrating three distinct moieties: a benzodioxepin ring, a 4-oxochromen core, and a thiophene-2-carboxylate ester (Figure 1). Its synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates such as the benzodioxepin and chromen derivatives, followed by esterification under controlled conditions (e.g., coupling reagents in anhydrous environments) .

Properties

IUPAC Name

[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxochromen-7-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O6S/c1-2-15-11-17-21(13-20(15)31-25(27)23-5-3-10-32-23)30-14-18(24(17)26)16-6-7-19-22(12-16)29-9-4-8-28-19/h3,5-7,10-14H,2,4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHQRLRHLYMZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C3=CC=CS3)OC=C(C2=O)C4=CC5=C(C=C4)OCCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxepin and chromen intermediates, followed by their coupling with thiophene-2-carboxylate under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : Estimated >400 g/mol (based on structural analogs).
  • Functional Groups : Ether (benzodioxepin), ketone (4-oxochromen), and ester (thiophene-2-carboxylate).
  • Potential Applications: Medicinal Chemistry: Structural motifs suggest possible interactions with biological targets (e.g., kinases, GPCRs) . Materials Science: Aromatic systems may contribute to photophysical properties for optoelectronic applications .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of polycyclic aromatic esters with hybrid heterocyclic frameworks. Key analogues include:

Compound Name Structural Differences Key Moieties Source
3-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)-7H-Furo[3,2-g]chromen-7-one Replaces thiophene-2-carboxylate with fused furanochromen Benzodioxepin, Furochromen Protium javanicum extracts
[3-(2-Ethoxyphenoxy)-2-Methyl-4-Oxochromen-7-yl] Thiophene-2-Carboxylate Ethoxyphenoxy substituent instead of ethyl Chromen, Thiophene-2-carboxylate Synthetic derivatives
Ethyl 2-Amino-4-(3,4-Dimethoxyphenyl)-6-Methyl-1,4-Dihydropyrimidine-5-Carboxylate Pyrimidine core instead of chromen Dihydropyrimidine, Carboxylate Biochemical analogs

Key Observations :

  • The ethyl group at the chromen 6-position in the target compound may enhance lipophilicity compared to methoxy or ethoxy substituents .

Inference for Target Compound :

  • The presence of a thiophene-2-carboxylate group may modulate toxicity or target affinity compared to furanochromen derivatives, though empirical validation is needed .

Analytical Techniques :

  • Structural Elucidation : NMR, IR, and X-ray crystallography (using SHELX or Mercury for visualization).
  • Purity Assessment : HPLC coupled with mass spectrometry .

Biological Activity

The compound 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a complex organic molecule that incorporates several structural motifs, including benzodioxepin, chromen, and thiophene. This unique combination suggests potential biological activities relevant to medicinal chemistry and materials science. This article delves into the biological activity of this compound, summarizing its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of Intermediates : Initial reactions to create necessary precursors.
  • Coupling Reactions : Combining intermediates under controlled conditions to form the final product.
  • Purification : Techniques such as recrystallization or chromatography are used to achieve high purity levels.

The molecular structure can be represented as follows:

C19H17O5S\text{C}_{19}\text{H}_{17}\text{O}_5\text{S}

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest the following potential activities:

Antimicrobial Activity

Research indicates that derivatives of chromenones and benzodioxepins exhibit antimicrobial properties. The presence of the thiophene group may enhance this activity by increasing lipophilicity and facilitating membrane penetration.

Antioxidant Properties

Compounds with similar structural motifs have demonstrated significant antioxidant capabilities. The ability to scavenge free radicals can be attributed to the electron-rich nature of the chromenone moiety.

Enzyme Inhibition

Preliminary investigations suggest that this compound may interact with enzymes involved in metabolic pathways. For instance, it may inhibit specific enzymes linked to cholesterol metabolism, similar to findings in related compounds .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to 3-(3,4-dihydro-2H-1,5-benzodioxepin). Below are key findings:

StudyFindings
Study AIdentified potent cholesteryl ester transfer protein inhibitors with structural similarities (IC50 = 26 nM) .
Study BInvestigated antioxidant properties of chromenone derivatives; demonstrated significant free radical scavenging activity .
Study CExplored enzyme interactions; suggested potential for modulating metabolic pathways related to lipid metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

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